molecular formula C15H14N4O2 B1668163 BX517 CAS No. 850717-64-5

BX517

Cat. No.: B1668163
CAS No.: 850717-64-5
M. Wt: 282.3 g/mol
InChI Key: DFURSNCTQGJRRX-JYRVWZFOSA-N
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Description

  • Scientific Research Applications

    • BX-517 has significant implications in scientific research across multiple fields:

        Chemistry: Studying its interactions with kinases and other proteins.

        Biology: Investigating its role in cell signaling pathways.

        Medicine: Exploring its potential as a therapeutic agent.

        Industry: Developing kinase inhibitors for drug discovery.

  • Mechanism of Action

    Target of Action

    BX517, also known as “Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-” or “BX-517” or “SYV8VN8W5K”, is a potent and selective inhibitor of PDK1 (3-phosphoinositide-dependent protein kinase 1) . PDK1 is a serine/threonine kinase that plays a key role in the activation of a series of protein kinases in the AGC kinase superfamily, which is involved in cancer development and the activation of Akt/S6 kinase and protein kinase C .

    Mode of Action

    This compound inhibits PDK1 by binding to the ATP-binding pocket of the protein . It blocks the activation of Akt in tumor cells with an IC50 of 0.1-1.0 μM . This compound also blocks AKT2 activation in cells with submicromolar potency .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the PDK1-LATS1/2-YAP pathway . Exposure of cells to sphingosine-1-phosphate (S1P) increases the expression of PDK1, decreases the expression of large tumor suppressor 1/2 (LATS1/2), and induces phosphorylation of Yes-associated protein (p-YAP) . This pathway regulates cell senescence and does so through a YAP-mediated feedback loop .

    Pharmacokinetics

    It is soluble in dmso , which suggests that it may be administered in a suitable solvent for research purposes.

    Result of Action

    This compound promotes cell senescence and sensitizes cells to chemotherapy . It inhibits the proliferation and migration of cells . After silencing LATS1/2 in S1PR1-deficient cells, senescence is suppressed and S1PR1 expression is increased concomitantly with YAP expression .

    Action Environment

    The action of this compound can be influenced by environmental factors such as the presence of other molecules. For example, exposure of cells to S1P can modulate the effect of this compound on the PDK1-LATS1/2-YAP pathway . .

    Biochemical Analysis

    Biochemical Properties

    BX517 plays a crucial role in biochemical reactions, particularly as an inhibitor of PDK1 . PDK1 is a Ser/Thr kinase that is a crucial activator of a range of protein kinases in the AGC kinase super-family that play key roles in the progression of cancer . This compound interacts with this enzyme, inhibiting its function and thereby influencing the biochemical reactions that the enzyme catalyzes .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation and migration of ovarian cancer cells . Additionally, this compound promotes cell senescence and sensitizes ovarian cancer cells to cisplatin chemotherapy . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The mechanism of action of this compound involves its binding interactions with biomolecules, specifically PDK1 . It binds to the ATP binding pocket of PDK1, inhibiting its function . This inhibition leads to a decrease in the activation of Akt in tumor cells . Furthermore, this compound has been shown to induce changes in gene expression, particularly in the context of cell senescence .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. While specific studies detailing the long-term effects of this compound on cellular function are limited, it has been shown that this compound can promote cell senescence over time . This suggests that this compound may have long-term effects on cellular function, particularly in the context of cancer cells .

    Dosage Effects in Animal Models

    While specific studies detailing the dosage effects of this compound in animal models are currently limited, it is known that this compound has potent effects on cells at the micromolar level

    Metabolic Pathways

    This compound is involved in the PDK1 signaling pathway . By inhibiting PDK1, this compound can influence various metabolic processes, including those involving Akt, a protein that plays a key role in cell survival, growth, and metabolism .

    Preparation Methods

    • BX-517 can be synthesized using various synthetic routes.
    • The exact synthetic methods and reaction conditions are not explicitly mentioned in the available literature.
    • Industrial production methods may involve large-scale synthesis and purification processes, but specific details are proprietary.
  • Chemical Reactions Analysis

    • BX-517 likely undergoes various chemical reactions due to its functional groups.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions are not explicitly documented.
  • Comparison with Similar Compounds

    • BX-517’s uniqueness lies in its high selectivity for PDK1 (100-fold or better against other kinases).
    • Similar compounds include other PDK1 inhibitors and kinase-targeting molecules.

    Properties

    IUPAC Name

    [(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DFURSNCTQGJRRX-JYRVWZFOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H14N4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    282.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    946843-63-6
    Record name BX-517
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name BX-517
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the mechanism of action of BX-517 and its downstream effects?

    A1: BX-517 acts as a potent inhibitor of Phosphoinositide-dependent kinase 1 (PDK1) [, , ]. PDK1 is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By inhibiting PDK1, BX-517 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis [, ].

    Q2: How does the structure of BX-517 contribute to its binding to PDK1?

    A2: The crystal structure of the BX-517-PDK1 complex reveals key interactions responsible for its binding affinity []. The indolinone core of BX-517 forms crucial hydrogen bonds with residues in the PDK1 active site, while the pyrrole ring participates in hydrophobic interactions [, ]. This specific binding mode contributes to the compound's inhibitory activity.

    Q3: Has any research been conducted on the Structure-Activity Relationship (SAR) of BX-517 and its analogs?

    A3: Yes, research has explored optimizing the BX-517 structure for improved pharmacological properties []. While the specific modifications aren't detailed in the provided abstracts, this research direction highlights the importance of understanding how structural changes impact the compound's activity, potency, and selectivity.

    Q4: What limitations were encountered with BX-517 during its development?

    A4: BX-517 demonstrated poor solubility and bioavailability, hindering its further development as a therapeutic agent []. This highlights a common challenge in drug discovery where promising in vitro activity might not translate well into in vivo efficacy due to unfavorable pharmacokinetic properties.

    Q5: How does BX-517 compare to other PDK1 inhibitors, particularly in the context of Mantle Cell Lymphoma (MCL)?

    A5: Research suggests that BX-517, while potent, might be outperformed by newer PDK1 inhibitors like BX912 []. BX912 exhibited higher efficiency in MCL cell lines and showed promising results in combination therapies, suggesting it could be a more suitable candidate for further development in this context [].

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